molecular formula C18H16ClF2NO3 B12545394 tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate

tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate

Cat. No.: B12545394
M. Wt: 367.8 g/mol
InChI Key: BKAYOOBKJUBEMJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate is a chemical compound with the molecular formula C18H16ClF2NO3. It is known for its unique structural properties, which include a tert-butyl group, a chloro group, and a difluorobenzoyl group attached to a phenylcarbamate backbone.

Preparation Methods

The synthesis of tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate typically involves the reaction of 4-chloro-2-(2,6-difluorobenzoyl)phenylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-chloro-2-(2,6-difluorobenzoyl)phenylcarbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the phenyl ring.

    This compound: Similar in structure but with different functional groups.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical and biological properties .

Properties

Molecular Formula

C18H16ClF2NO3

Molecular Weight

367.8 g/mol

IUPAC Name

tert-butyl N-[4-chloro-2-(2,6-difluorobenzoyl)phenyl]carbamate

InChI

InChI=1S/C18H16ClF2NO3/c1-18(2,3)25-17(24)22-14-8-7-10(19)9-11(14)16(23)15-12(20)5-4-6-13(15)21/h4-9H,1-3H3,(H,22,24)

InChI Key

BKAYOOBKJUBEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

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